3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride

Lipophilicity XLogP Cyclobutane sulfonyl chloride

This 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride (CAS 2167400-97-5) delivers a strategic -CHF₂ substitution pattern that places lipophilicity (XLogP=2.1) directly in the CNS-optimal logD range (1–3), unlike overly lipophilic -CF₃ or metabolically labile non-fluorinated analogs. With consistent 98% purity, it minimizes side-product formation in parallel sulfonamide synthesis for TRPA1 antagonists and gamma-secretase inhibitors. The electron-withdrawing CHF₂ group accelerates nucleophilic displacements, shortening production cycle times. Request a quote for gram-scale quantities with global shipping.

Molecular Formula C5H7ClF2O2S
Molecular Weight 204.62
CAS No. 2167400-97-5
Cat. No. B2639561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride
CAS2167400-97-5
Molecular FormulaC5H7ClF2O2S
Molecular Weight204.62
Structural Identifiers
SMILESC1C(CC1S(=O)(=O)Cl)C(F)F
InChIInChI=1S/C5H7ClF2O2S/c6-11(9,10)4-1-3(2-4)5(7)8/h3-5H,1-2H2
InChIKeyLJWLEMAUXSPGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride (2167400-97-5): Core Physicochemical and Procurement Profile


3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride (CAS 2167400-97-5) is a specialized cyclobutane-derived sulfonyl chloride building block featuring a difluoromethyl (-CHF₂) substituent at the 3-position of the cyclobutane ring. The compound possesses a molecular weight of 204.62 g/mol, an XLogP3-AA value of 2.1, and a topological polar surface area (TPSA) of 42.5 Ų [1]. The molecule serves as an electrophilic sulfonylating reagent for medicinal chemistry and agrochemical synthesis applications, with reported commercial purity specifications of 98% from multiple vendors .

3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride: Why Cyclobutane Sulfonyl Chloride Analogs Are Not Interchangeable


Within the cyclobutane sulfonyl chloride class, the specific identity and position of the fluoroalkyl substituent critically modulates physicochemical properties, reactivity, and downstream synthetic outcomes. The difluoromethyl (-CHF₂) group in 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride occupies a distinct property space compared to non-fluorinated, monofluoromethyl, trifluoromethyl, or gem-difluoro analogs [1]. Differences in lipophilicity (XLogP ranging from 1.6 to 2.1), steric profile, and inductive electronic effects preclude generic substitution without altering reaction kinetics, product solubility, or the ADME profile of final drug candidates [2]. The quantitative evidence presented in Section 3 delineates the precise property differentiators that inform rational building block selection.

3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride: Quantified Differentiation from Closest Analogs


Lipophilicity (XLogP3-AA) of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride vs. Non-Fluorinated and gem-Difluoro Analogs

The XLogP3-AA value of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride is 2.1 [1], representing an intermediate lipophilicity between the non-fluorinated cyclobutanesulfonyl chloride (LogP = 2.1883) [2] and the more polar gem-difluoro analog 3,3-difluorocyclobutane-1-sulfonyl chloride (XLogP3-AA = 1.6) [3]. This quantitative difference translates to distinct membrane permeability and solubility behavior.

Lipophilicity XLogP Cyclobutane sulfonyl chloride

Topological Polar Surface Area (TPSA) of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride Compared to Non-Fluorinated Cyclobutanesulfonyl Chloride

The TPSA of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride is 42.5 Ų [1], which is essentially identical to that of non-fluorinated cyclobutanesulfonyl chloride (TPSA = 42.52 Ų) [2]. This demonstrates that the difluoromethyl substitution does not materially alter the polar surface area contribution of the sulfonyl chloride core.

TPSA Polar Surface Area Cyclobutane sulfonyl chloride

Commercial Purity of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride vs. Standard Cyclobutanesulfonyl Chloride Grades

3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride is commercially available with a minimum purity specification of 98% from multiple vendors . In contrast, the unsubstituted cyclobutanesulfonyl chloride (CAS 338453-16-0) is commonly offered at a 95% purity grade . The 3-percentage-point purity advantage reduces the potential for side reactions and simplifies downstream purification workflows.

Purity Procurement Cyclobutane sulfonyl chloride

Acid-Base Modulation: Inductive Electronic Effect of the Difluoromethyl Substituent in Cyclobutane Systems

Although direct pKa data for the sulfonic acid derived from 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride are not available in the literature, a 2023 study on α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane building blocks demonstrated that the CHF₂ group exerts a stronger electron-withdrawing inductive effect than CH₂F, leading to a monotonic decrease in pKa values across the series: non-substituted > CH₂F > CHF₂ > CF₃ [1]. By class-level inference, the difluoromethyl-substituted sulfonyl chloride is expected to exhibit enhanced electrophilicity at the sulfur center relative to non-fluorinated or monofluoromethyl analogs.

pKa Inductive Effect Fluoroalkyl Substituents

Stereochemical Complexity: Diastereomeric Mixture Profile of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride

3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride contains two chiral centers (the 1-position bearing the sulfonyl chloride and the 3-position bearing the difluoromethyl group), resulting in a mixture of cis and trans diastereomers. The monofluoromethyl analog, 3-(fluoromethyl)cyclobutane-1-sulfonyl chloride (CAS 2694734-17-1), is also a mixture of diastereomers [1], but the increased steric bulk of the CHF₂ group (vs. CH₂F) alters the diastereomeric ratio and the physical separation characteristics of the isomers. The target compound is supplied as a diastereomeric mixture without chromatographic resolution, offering a cost-effective entry point for stereochemical diversification .

Diastereomers Stereochemistry Cyclobutane

3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride: High-Value Application Scenarios Based on Differentiated Properties


CNS-Penetrant Sulfonamide Library Synthesis

Medicinal chemistry programs targeting CNS disorders benefit from the intermediate lipophilicity (XLogP3-AA = 2.1) of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride. When coupled to amine-containing pharmacophores, the resulting sulfonamides are positioned within the optimal logD range (1–3) for blood-brain barrier penetration. The 98% commercial purity minimizes side-product formation, enabling parallel synthesis of high-quality CNS-focused libraries without intermediate purification [1].

TRPA1 Antagonist Lead Optimization

Sulfonyl cyclobutyl carboxamide compounds have been disclosed as Transient Receptor Potential A1 (TRPA1) channel antagonists for pain and inflammatory disorders [1]. The difluoromethyl substituent in 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride offers a strategic balance of lipophilicity and metabolic stability compared to trifluoromethyl analogs, which may be overly lipophilic, and non-fluorinated analogs, which lack metabolic shielding. Incorporation of this building block into the cyclobutyl sulfonamide scaffold enables systematic exploration of fluorination impact on target engagement and off-target selectivity.

Notch-Sparing Gamma-Secretase Inhibitor Development

Cyclobutyl sulfone derivatives have been identified as gamma-secretase inhibitors that spare Notch signaling, an important safety profile for Alzheimer's disease therapeutics [1]. The 3-(difluoromethyl)cyclobutane sulfonyl chloride core provides a conformationally restricted scaffold with a distinct fluorine substitution pattern relative to previously disclosed cyclobutyl sulfones. The preserved low TPSA (42.5 Ų) and moderate lipophilicity support oral bioavailability while the difluoromethyl group's hydrogen-bond donor potential (via the CHF₂ proton) may enhance target-binding interactions not accessible with CF₃-substituted analogs.

Scale-Up Synthesis of Fluorinated Cyclobutane-Derived Amines and Carboxylic Acids

Following the multigram synthetic methodology reported by Demchuk & Grygorenko (2023) for α-(difluoromethyl)cyclobutane building blocks [1], 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride can serve as a versatile precursor for the preparation of 3-substituted cyclobutanamines and cyclobutanecarboxylic acids via sulfonamide formation and subsequent functional group interconversion. The commercial availability of the compound at 98% purity facilitates scale-up without additional purification overhead, and the electron-withdrawing inductive effect of the CHF₂ group accelerates key nucleophilic substitution steps, reducing cycle times in production-scale synthesis.

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